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Introduction

Ethanol precipitation is a cornerstone technique in molecular biology for the concentration and
purification of nucleic acids (DNA and RNA) from agueous solutions.[1][2] This method
leverages the principle of reducing the solubility of nucleic acids by introducing a salt and a
non-polar solvent, typically ethanol or isopropanol.[2][3] The negatively charged phosphate
backbone of DNA and RNA is neutralized by the positive ions from the salt, and the addition of
ethanol disrupts the hydration shell around the nucleic acids, causing them to aggregate and
precipitate out of solution.[2][3] This protocol provides a detailed methodology for the efficient
precipitation of both DNA and RNA, along with quantitative data for optimizing recovery and

purity.

Principle of Ethanol Precipitation

The process of ethanol precipitation can be broken down into three key steps:

» Salt Addition: A salt, such as sodium acetate, ammonium acetate, or lithium chloride, is
added to the nucleic acid solution. The positively charged cations (e.g., Na+, NH4+) in the
salt neutralize the negatively charged phosphate groups on the nucleic acid backbone.[2][4]
This reduction in charge repulsion allows the nucleic acid molecules to come closer together.
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Ethanol Addition: Ethanol is a less polar solvent than water. Its addition to the aqueous
solution lowers the dielectric constant, which enhances the electrostatic attraction between
the positive salt ions and the negative phosphate groups.[2] This further reduces the
solubility of the nucleic acids, causing them to precipitate.

Pelleting and Washing: The precipitated nucleic acids are then pelleted by centrifugation.[1]
[5] The supernatant, containing salts and other soluble impurities, is removed. The pellet is
subsequently washed with 70% ethanol to remove any remaining salt, followed by drying
and resuspension in a suitable buffer.[5]

Experimental Protocols
Protocol for Ethanol Precipitation of DNA

This protocol is suitable for the concentration and purification of DNA from various sources.

Materials:

DNA sample in aqueous solution

3 M Sodium Acetate (NaOAc), pH 5.2[5]

100% Ethanol (ice-cold)[5]

70% Ethanol (ice-cold)[5]

Nuclease-free water or TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)
Microcentrifuge tubes (1.5 mL or 2.0 mL)

Refrigerated microcentrifuge[5]

Pipettes and nuclease-free tips

Optional: Co-precipitant such as Glycogen or Linear Polyacrylamide (LPA)[5]

Procedure:

Transfer the DNA sample to a microcentrifuge tube.
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e Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix thoroughly
by vortexing.[3]

o (Optional) If the DNA concentration is low (<20 ng/uL), add a co-precipitant like glycogen to a
final concentration of 20 pg/mL or linear polyacrylamide to 10-20 pg/mL to aid in pellet
visualization and recovery.[5][6]

e Add 2 to 2.5 volumes of ice-cold 100% ethanol to the mixture.[3] Mix by inverting the tube
several times until the solution is homogeneous.

 Incubate the mixture to allow the DNA to precipitate. For DNA concentrations >20 ng/uL,
incubation at -20°C for at least 1 hour is sufficient.[3] For lower concentrations or smaller
DNA fragments, overnight incubation at -20°C is recommended.[2]

o Pellet the precipitated DNA by centrifugation at 12,000-14,000 x g for 15-30 minutes at 4°C.
[51[7]

o Carefully decant or pipette off the supernatant without disturbing the DNA pellet. The pellet
may be visible as a small white precipitate at the bottom of the tube.

o Wash the pellet by adding 500 pL of ice-cold 70% ethanol. This step removes residual salts.
[5]

o Centrifuge at 12,000-14,000 x g for 5-10 minutes at 4°C.[5]
o Carefully remove the supernatant.

 Air-dry the pellet for 5-15 minutes at room temperature or in a vacuum desiccator. Avoid
over-drying, as this can make the DNA difficult to resuspend.[1]

» Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol for Ethanol Precipitation of RNA

This protocol is designed for the concentration and purification of RNA, with special
considerations for minimizing RNase activity.

Materials:
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RNA sample in aqueous solution

3 M Sodium Acetate (NaOAc), pH 5.2 (RNase-free)[8]

100% Ethanol (ice-cold)

70% Ethanol (ice-cold, prepared with RNase-free water)

RNase-free water

RNase-free microcentrifuge tubes, pipettes, and tips

Refrigerated microcentrifuge

Optional: Co-precipitant such as Glycogen (RNase-free)[9]

Procedure:

Transfer the RNA sample to an RNase-free microcentrifuge tube.

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the RNA sample and mix gently.[8]

(Optional) For low RNA concentrations, add an RNase-free co-precipitant like glycogen to a
final concentration of 20 pg/mL.[9]

Add 2.5 to 3 volumes of ice-cold 100% ethanol.[10] Mix thoroughly by inverting the tube.

Incubate at -80°C for at least 1 hour or overnight at -20°C to precipitate the RNA.[8][11]

Pellet the RNA by centrifugation at 216,000 x g for 20-30 minutes at 4°C.[11]

Carefully decant the supernatant. The RNA pellet is often invisible.

Wash the pellet with 1 mL of ice-cold 70% ethanol.

Centrifuge at 216,000 x g for 5 minutes at 4°C.

Carefully remove the supernatant.
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« Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

e Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Quantitative Data Summary

The efficiency and purity of nucleic acid precipitation can be influenced by several factors. The
following tables summarize key quantitative data for optimizing your experiments.

Table 1: Choi f Sal | Einal C :

Sl Stock Final Applications and
a
Concentration Concentration Notes

General purpose for
3 M, pH5.2 0.3 M both DNA and RNA
precipitation.[5][8]

Sodium Acetate
(NaOAc)

Useful for removing
dNTPs. Avoid for
samples intended for
7.5M 2.0-25M T4 polynucleotide
kinase reactions as

Ammonium Acetate
(NH4OACc)

ammonium ions inhibit

the enzyme.

Primarily used for
selective precipitation
o ) i of larger RNA species,
Lithium Chloride (LiCl) 8 M 0.8 M . _
as it is less effective
for precipitating small

RNAs and DNA.[10]

Table 2: Effect of Co-precipitants on Nucleic Acid
Recovery
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L. Working Typical Recovery
Co-precipitant . Notes
Concentration Increase
Can significantly Inert and generally
improve recovery of does not interfere with
Glycogen 10-20 pg/mL )
low concentration downstream
samples. applications.[9]
Linear Polyacrylamide Similar to glycogen in Forms a more visible
10-20 pg/mL ) )
(LPA) improving recovery. pellet.[5][6]

ble 3: Tupical Puri | Yield :

Notes on
Parameter DNA RNA .

Contamination

Lower ratios may

indicate protein or
A260/A280 Ratio ~1.8 ~2.0

phenol contamination.
[12]

Lower ratios can

indicate contamination
A260/A230 Ratio 2.0-2.2 2.0-2.2 with salts (e.g.,

guanidinium) or

carbohydrates.[12]

Recovery depends on
initial concentration,

Typical Recovery Rate  70-90% 70-90% fragment size, and
protocol adherence.
[13]

Visualizing the Workflow

The following diagrams illustrate the key steps in the ethanol precipitation workflow for DNA
and RNA.
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DNA Sample

Add 1/10 vol
3M NaOAc (pH 5.2)

Optional:
Add Co-precipitant

Add 2-2.5 vol
100% Cold Ethanol

Y
Incubate
(-20°C for 21 hr)

Y

Centrifuge
(12,000-14,000 x g, 15-30 min, 4°C)

\

Remove Supernatant

Y
Wash with 500 pL
70% Cold Ethanol

Y

Centrifuge
(12,000-14,000 x g, 5-10 min, 4°C)

\
Remove Supernatant

\

Air-dry Pellet
(5-15 min)

Y

Resuspend in
Buffer or Water

Purified DNA

Click to download full resolution via product page

Caption: Workflow for DNA Ethanol Precipitation.
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RNA Sample

Add 1/10 vol
3M NaOAc (pH 5.2)

Optional:
Add Co-precipitant

Add 2.5-3 vol
100% Cold Ethanol

Y
Incubate
(-80°C for 21 hr)
A

/

Centrifuge
(216,000 x g, 20-30 min, 4°C)

/
Remove Supernatant

<

/

\
Wash with 1 mL
70% Cold Ethanol
Y
Centrifuge
(216,000 x g, 5 min, 4°C)
\

/
Remove Supernatant

\

Air-dry Pellet
(5-10 min)

Y

Resuspend in
RNase-free Water

Purified RNA

Click to download full resolution via product page

Caption: Workflow for RNA Ethanol Precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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